molecular formula C11H11N3S2 B14254745 2-Methyl-7-phenyl-2H-1,2,4-triazepine-3,5(4H,6H)-dithione CAS No. 170033-45-1

2-Methyl-7-phenyl-2H-1,2,4-triazepine-3,5(4H,6H)-dithione

Cat. No.: B14254745
CAS No.: 170033-45-1
M. Wt: 249.4 g/mol
InChI Key: BTWVMEPDGHAFQQ-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-2H-1,2,4-triazepine-3,5(4H,6H)-dithione is a heterocyclic compound that contains a triazepine ring with two sulfur atoms. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl-2H-1,2,4-triazepine-3,5(4H,6H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a hydrazine derivative with a dithiocarbamate ester, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-7-phenyl-2H-1,2,4-triazepine-3,5(4H,6H)-dithione may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazepine Derivatives: Compounds with similar triazepine rings but different substituents.

    Dithione Compounds: Other compounds containing the dithione functional group.

Uniqueness

2-Methyl-7-phenyl-2H-1,2,4-triazepine-3,5(4H,6H)-dithione may be unique in its specific combination of the triazepine ring and dithione functional group, which could confer distinct chemical and biological properties.

Properties

CAS No.

170033-45-1

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

2-methyl-7-phenyl-6H-1,2,4-triazepine-3,5-dithione

InChI

InChI=1S/C11H11N3S2/c1-14-11(16)12-10(15)7-9(13-14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15,16)

InChI Key

BTWVMEPDGHAFQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)NC(=S)CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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